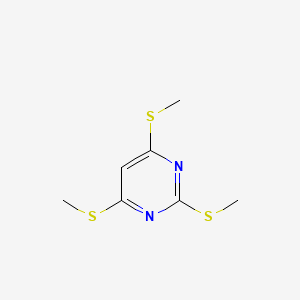![molecular formula C14H14N2 B14722241 [1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine CAS No. 5758-19-0](/img/structure/B14722241.png)
[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine typically involves the reaction of [1,1’-Biphenyl]-4-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydrazine moiety or the biphenyl ring. Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Azines, oxidized biphenyl derivatives
Reduction: Hydrazine derivatives
Substitution: Nitrated or halogenated biphenyl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the biphenyl structure can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[1-([1,1’-Biphenyl]-4-yl)methylidene]hydrazine: Similar structure but with a methylidene group instead of an ethylidene group.
[1-([1,1’-Biphenyl]-4-yl)ethylidene]amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness:
Hydrazine Moiety: The presence of the hydrazine group in [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine imparts unique reactivity and potential biological activity compared to its analogs.
Biphenyl Structure: The biphenyl structure provides rigidity and hydrophobicity, which can enhance interactions with biological targets and improve the compound’s stability.
Eigenschaften
CAS-Nummer |
5758-19-0 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C14H14N2/c1-11(16-15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,15H2,1H3 |
InChI-Schlüssel |
HDDXXLBVPQVLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)

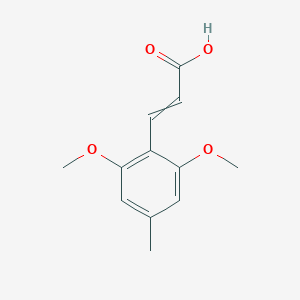

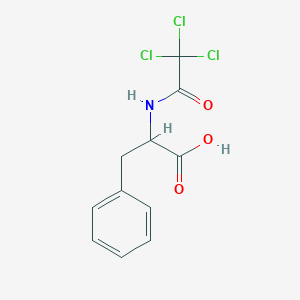
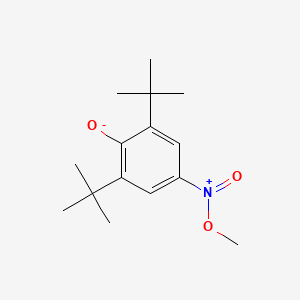
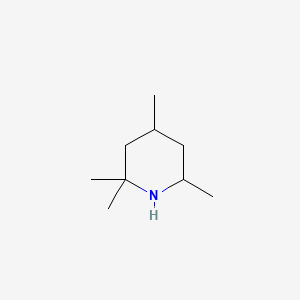
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)

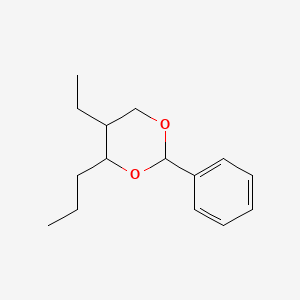
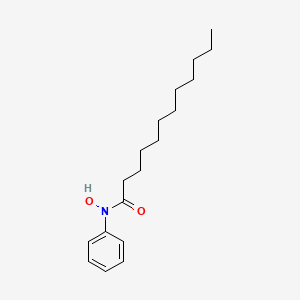
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
